![molecular formula C11H16N2O2 B13209663 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13209663.png)
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid is an organic compound with the molecular formula C11H16N2O2 This compound is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with diethylamine and formaldehyde under controlled conditions. One common method involves the Mannich reaction, where pyridine-3-carboxylic acid is reacted with diethylamine and formaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the diethylamino group, making it less versatile in certain applications.
Nicotinic acid (Niacin): A well-known vitamin with a similar pyridine structure but different functional groups.
Isonicotinic acid: Another pyridine derivative with a carboxylic acid group at a different position.
Uniqueness
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid is unique due to the presence of both the diethylamino and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(diethylaminomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)8-9-5-10(11(14)15)7-12-6-9/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
CWHUSZQEBKEVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



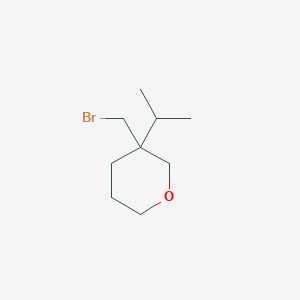
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13209598.png)
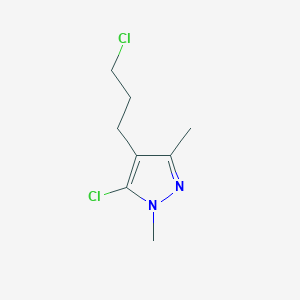


![2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13209632.png)
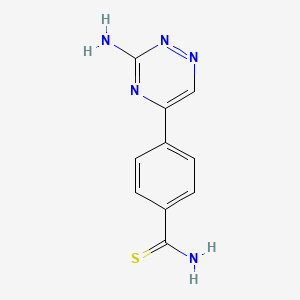

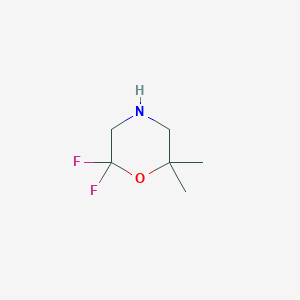

![5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13209659.png)
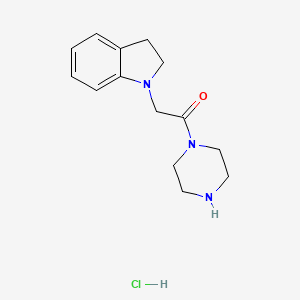
methanol](/img/structure/B13209679.png)
